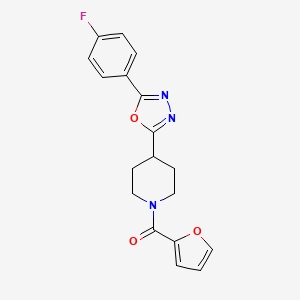
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone is a complex organic molecule that features a combination of fluorophenyl, oxadiazole, piperidine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone typically involves multiple steps:
Formation of the 1,3,4-Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative in a nucleophilic aromatic substitution reaction.
Attachment of the Piperidine Ring: This can be done through a nucleophilic substitution reaction where the piperidine ring is introduced to the oxadiazole core.
Incorporation of the Furan Moiety: This final step involves the coupling of the furan ring to the existing structure, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated heterocycles.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The fluorophenyl and oxadiazole moieties are known to impart biological activity, which could be harnessed for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the oxadiazole ring might contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but lacks the fluorine atom.
(4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone: Contains a chlorine atom instead of fluorine.
(4-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone can significantly alter its chemical and biological properties. Fluorine is known to enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound potentially more effective in various applications compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-5-3-12(4-6-14)16-20-21-17(25-16)13-7-9-22(10-8-13)18(23)15-2-1-11-24-15/h1-6,11,13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTCTJGCMQEQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2728279.png)

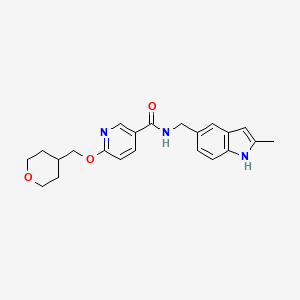
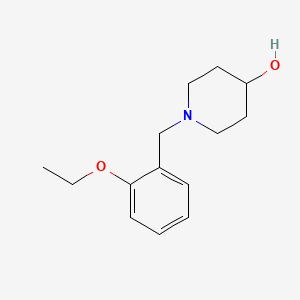
![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2728286.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728287.png)
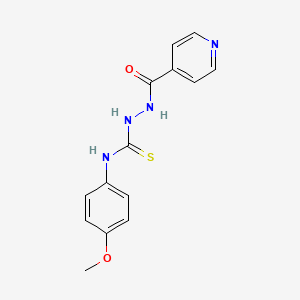
![6-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2728290.png)
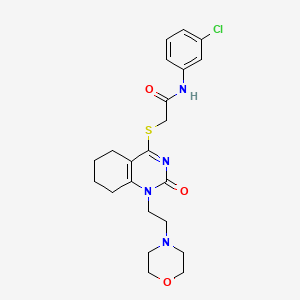
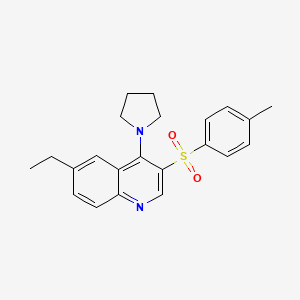
![2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2728294.png)
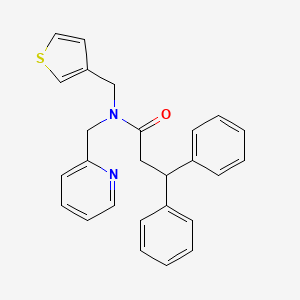
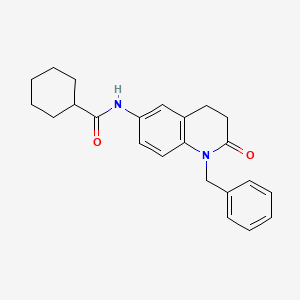
![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)-6-methylpyridine](/img/structure/B2728300.png)
